Methyl 3-methyl-6-nitropicolinate
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Overview
Description
Methyl 3-methyl-6-nitropicolinate is an organic compound that belongs to the class of nitropyridines It is characterized by a nitro group attached to the pyridine ring, which significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methyl-6-nitropicolinate typically involves the nitration of methyl 3-methylpicolinate. The nitration process can be carried out using a mixture of concentrated sulfuric acid and concentrated nitric acid. The reaction is usually performed at low temperatures to control the rate of nitration and to prevent over-nitration. The general reaction scheme is as follows:
- Dissolve methyl 3-methylpicolinate in concentrated sulfuric acid.
- Slowly add concentrated nitric acid to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture for a specified period, typically 1-2 hours.
- Quench the reaction by pouring the mixture into ice-cold water.
- Extract the product using an organic solvent such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency and safety of the nitration process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methyl-6-nitropicolinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Reduction: Methyl 3-methyl-6-aminopicolinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Methyl 3-carboxy-6-nitropicolinate.
Scientific Research Applications
Methyl 3-methyl-6-nitropicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-6-nitropicolinate depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which makes the compound susceptible to nucleophilic attack. In biological systems, the compound may interact with cellular components through its nitro group, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Methyl 3-methyl-6-nitropicolinate can be compared with other nitropyridine derivatives such as:
Methyl 3-nitropicolinate: Lacks the methyl group at the 3-position, which affects its reactivity and physical properties.
Methyl 6-nitropicolinate: Lacks the methyl group at the 3-position, leading to different chemical behavior.
3-Methyl-6-nitropyridine: Lacks the ester group, which influences its solubility and reactivity.
Properties
IUPAC Name |
methyl 3-methyl-6-nitropyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-3-4-6(10(12)13)9-7(5)8(11)14-2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAJAKAAGMGPQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)[N+](=O)[O-])C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496643 |
Source
|
Record name | Methyl 3-methyl-6-nitropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342622-72-4 |
Source
|
Record name | Methyl 3-methyl-6-nitropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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